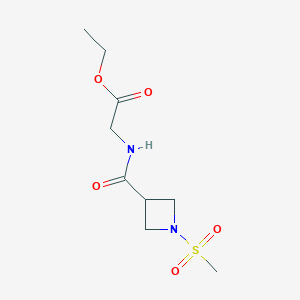
Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, such as Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate, can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom.Chemical Reactions Analysis
Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Azetidines, including Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Drug Discovery
Azetidines have been used as motifs in drug discovery . The unique reactivity and stability of the azetidine ring make it a valuable component in the development of new pharmaceuticals.
Polymerization
Azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . This process can produce polymers with various structures and degrees of control .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of ring-strained nitrogen-containing monomers, such as azetidines, have applications in antibacterial and antimicrobial coatings . These coatings can be used in various settings to prevent the growth of harmful microorganisms.
CO2 Adsorption
Polymers derived from azetidines can also be used for CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions.
Chelation and Materials Templating
Azetidine-based polymers can be used for chelation and materials templating . This involves the formation of complexes with metal ions, which can be used to guide the formation of materials with specific structures.
Non-viral Gene Transfection
Another application of azetidine-based polymers is in non-viral gene transfection . This process involves the introduction of foreign DNA into cells, which is a key technique in genetic engineering and gene therapy.
Synthesis of New Compounds
this compound can be used in the synthesis of new azetidine and oxetane compounds . These new compounds can have a variety of applications in different areas of scientific research.
Propiedades
IUPAC Name |
ethyl 2-[(1-methylsulfonylazetidine-3-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-3-16-8(12)4-10-9(13)7-5-11(6-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOCXTISEKLHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


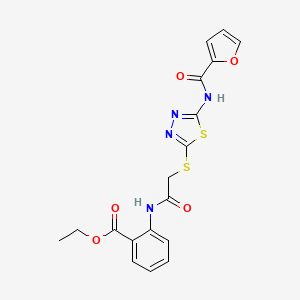

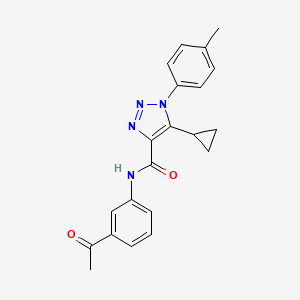
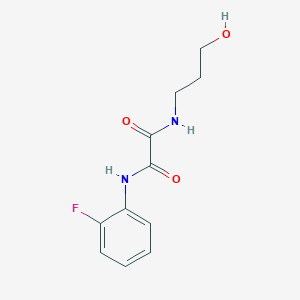
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

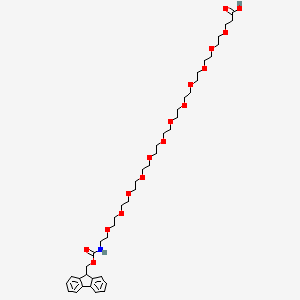
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)